![molecular formula C10H14N2O3 B1469275 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid CAS No. 1340110-38-4](/img/structure/B1469275.png)

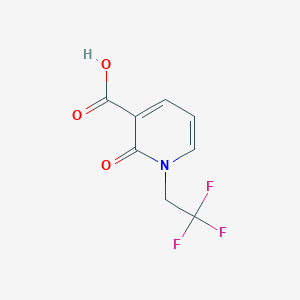

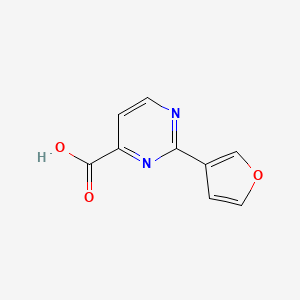

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid

Overview

Description

Synthesis Analysis

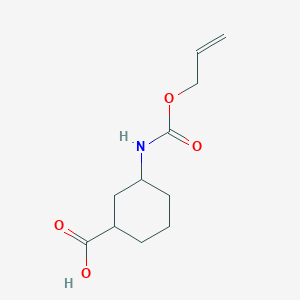

The synthesis of oxazoles, such as the one present in the compound, involves various methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2, developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of the compound incorporates an oxazole ring, a five-membered heterocyclic moiety. This structure is commonly found in various bioactive natural products and pharmaceuticals.Chemical Reactions Analysis

The chemical reactions involving oxazoles, such as the one present in the compound, are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves the synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .Scientific Research Applications

Synthesis and Biological Activity of Azolylthioacetic Acids

- Azolylthioacetic acids, including compounds with oxazole rings, are synthesized through reactions involving azoles with thiol groups and haloacetic acids or their derivatives. These compounds exhibit a wide array of biological activities, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal effects. The synthesis methods and biological activities of these compounds suggest that exploring new bioactive compounds among azolylthioacetic acids is promising (Chornous et al., 2016).

Synthetic Utilities of o-Phenylenediamines

- o-Phenylenediamines serve as precursors for the synthesis of various azolyl compounds, including benzimidazoles, quinoxalines, and benzo(1,5)diazepines. These compounds have significant applications in biological research, highlighting the versatility of azoles in medicinal chemistry (Ibrahim, 2011).

Oxazolone Moieties: Synthetic Approaches and Biological Significance

- Oxazolone rings, including 5(4)-oxazolones, display pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, and antidiabetic activities. The synthesis and biological significance of oxazolone moieties underscore their potential in drug development (Kushwaha & Kushwaha, 2021).

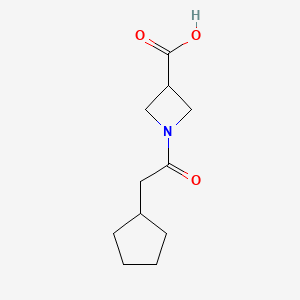

Understanding Biocatalyst Inhibition by Carboxylic Acids

- Carboxylic acids, including those related to azetidine-3-carboxylic acid, play a role in biorenewable chemicals production but can inhibit microbial fermentation processes. This research into the mechanisms of inhibition can help in designing more robust microbial strains for industrial applications (Jarboe et al., 2013).

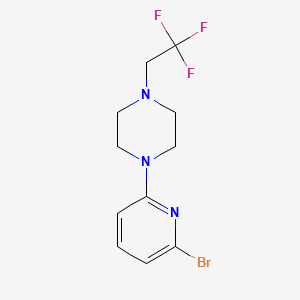

The Role of Azoles in Antibacterial Activity

- Azole-containing hybrids, especially those with triazole and tetrazole rings, have been explored for their antibacterial potential against Staphylococcus aureus. These compounds, acting through various mechanisms, offer a path toward novel anti-S. aureus agents to combat antibiotic resistance (Li & Zhang, 2021).

properties

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)5-12-3-8(4-12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLXFPXPEUHKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)

![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)

![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)